Perforine

Übersicht

Beschreibung

Perforine is a pore-forming protein that plays a crucial role in the immune system. It is primarily produced by cytotoxic T lymphocytes and natural killer cells. This compound facilitates the entry of granzymes into target cells, leading to apoptosis. This protein is essential for immune defense against virus-infected cells and tumor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perforine is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein yield. After fermentation, the cells are lysed, and this compound is purified through a series of chromatographic steps to achieve high purity and activity .

Analyse Chemischer Reaktionen

Types of Reactions: Perforine undergoes several biochemical reactions, primarily involving its interaction with cell membranes. It forms transient pores in the target cell plasma membrane, allowing the entry of granzymes . This process is calcium-dependent and involves the polymerization of this compound molecules within the membrane .

Common Reagents and Conditions: The formation of this compound pores requires the presence of calcium ions. The optimal conditions for this reaction include physiological pH and temperature, which mimic the conditions within the human body .

Major Products Formed: The primary product of this compound’s action is the formation of pores in the target cell membrane. These pores facilitate the entry of granzymes, leading to the induction of apoptosis in the target cell .

Wissenschaftliche Forschungsanwendungen

Perforine has several important applications in scientific research:

Immunology: this compound is extensively studied for its role in immune defense mechanisms.

Cancer Research: this compound’s ability to induce apoptosis in tumor cells makes it a potential target for cancer immunotherapy.

Infectious Diseases: this compound is essential for controlling viral infections.

Autoimmune Disorders: Understanding this compound’s role in immune regulation can provide insights into autoimmune diseases and lead to new therapeutic approaches.

Wirkmechanismus

Perforine exerts its effects by forming pores in the target cell membrane. Upon recognition of a target cell, cytotoxic T lymphocytes or natural killer cells release this compound stored in their secretory granules. The this compound molecules bind to the target cell membrane in a calcium-dependent manner and polymerize to form transmembrane pores. These pores allow the entry of granzymes, which are serine proteases that induce apoptosis by cleaving specific substrates within the target cell .

Vergleich Mit ähnlichen Verbindungen

Complement Proteins: Perforine shares structural similarities with complement proteins, which also form pores in cell membranes to mediate immune responses.

Uniqueness: this compound is unique in its ability to form transient pores that specifically facilitate the entry of granzymes into target cells. This targeted delivery mechanism is crucial for the precise elimination of virus-infected and tumor cells without causing widespread damage to surrounding tissues .

Biologische Aktivität

Perforin is a crucial glycoprotein involved in the immune response, primarily produced by cytotoxic lymphocytes such as natural killer (NK) cells and CD8-positive T cells. Its primary function is to form pores in the membranes of target cells, facilitating the delivery of pro-apoptotic factors that induce cell death. This article reviews the biological activity of perforin, its mechanisms of action, associated diseases, and relevant case studies.

Perforin operates by polymerizing into a channel-forming structure upon binding to the target cell membrane. This process is calcium-dependent, requiring Ca ions for activation and pore formation. The steps involved in perforin's action are as follows:

- Binding : Perforin binds to phospholipids on the target cell membrane.

- Polymerization : In the presence of calcium ions, perforin monomers polymerize to form large transmembrane pores.

- Pore Formation : These pores disrupt the integrity of the cell membrane, allowing ions and small molecules to pass freely, leading to cellular dysfunction and apoptosis.

The disruption of mineral homeostasis and subsequent activation of pro-apoptotic pathways are critical for its cytotoxic effects .

Role in Immune Response

Perforin plays a vital role in immune surveillance against viral infections and tumors. Its deficiency or dysfunction is linked to several immune-related conditions:

- Hemophagocytic Lymphohistiocytosis (HLH) : A severe systemic inflammatory syndrome where perforin mutations lead to ineffective cytotoxicity against infected or malignant cells.

- Autoimmune Diseases : Abnormal perforin production is implicated in conditions such as Type 1 diabetes and systemic lupus erythematosus (SLE) due to dysregulated immune responses .

Case Studies and Research Findings

Several studies have elucidated the implications of perforin activity in various diseases:

Case Study 1: Hemophagocytic Lymphohistiocytosis

A study found that patients with HLH often exhibited genetic defects affecting perforin function. Analysis revealed that mutations in the PRF1 gene led to partial loss of perforin-mediated cytotoxicity, resulting in severe inflammatory responses .

Case Study 2: Cancer Susceptibility

Research indicates that individuals with perforin deficiencies are at increased risk for hematological malignancies. A longitudinal study tracked patients with PRF1 mutations, showing a correlation between these mutations and late-onset cancers .

Data Table: Perforin-Related Conditions

| Condition | Description | Associated Mutations |

|---|---|---|

| Hemophagocytic Lymphohistiocytosis | Severe inflammatory syndrome due to immune dysregulation | PRF1 mutations |

| Autoimmune Diseases | Disorders characterized by inappropriate immune responses | Various mutations |

| Cancer Susceptibility | Increased risk of malignancies linked to perforin deficiency | PRF1 mutations |

Eigenschaften

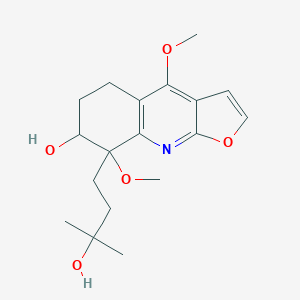

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGNFPUMBJSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347429 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313958-49-5 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.